molecular formula C10H8N2O3S B2763587 Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate CAS No. 338421-22-0

Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate

Cat. No. B2763587
CAS RN: 338421-22-0
M. Wt: 236.25
InChI Key: VPOKGLRQUYBWOW-UHFFFAOYSA-N
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Description

“Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate” is a chemical compound with the CAS Number: 338421-22-0 . It has a molecular weight of 237.26 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H8N2O3S . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 237.26 . It’s recommended to be stored at a temperature of 28 C .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

Compounds containing the 1,3,4-thiadiazole core, such as Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, have shown significant biological activities. Some of these compounds demonstrated high DNA protective ability against oxidative damage and strong antimicrobial activity against specific strains, with potential for use in combination with chemotherapy drugs due to their cytotoxicity on cancer cell lines (Gür et al., 2020).

Molecular Aggregation Effects

Spectroscopic studies on derivatives like 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol have shed light on molecular aggregation phenomena. These studies indicate that molecular aggregation significantly influences the fluorescence characteristics of these compounds, with implications for their functional behaviors in biological systems (Matwijczuk et al., 2016).

Photodynamic Therapy Applications

New zinc phthalocyanine derivatives, substituted with thiadiazole-based benzenesulfonamide groups, have been developed and characterized for their spectroscopic, photophysical, and photochemical properties. Their high singlet oxygen quantum yield and good fluorescence properties position them as potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

Antifungal Activity Mechanism

Research into the antifungal activity of certain 1,3,4-thiadiazole derivatives has unveiled their mechanism of action, involving disruption of cell wall biogenesis in fungal cells. These findings highlight the therapeutic potential of thiadiazole derivatives for treating fungal infections, given their low toxicity to human cells (Chudzik et al., 2019).

Novel Synthesis Pathways

Efficient synthesis methods for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, showcasing the versatility of the thiadiazole scaffold in drug discovery, have been described. These pathways enable the creation of diverse compounds for further biological activity explorations (Durcik et al., 2020).

properties

IUPAC Name

methyl 4-(thiadiazol-5-yloxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c1-14-10(13)7-2-4-8(5-3-7)15-9-6-11-12-16-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOKGLRQUYBWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CN=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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